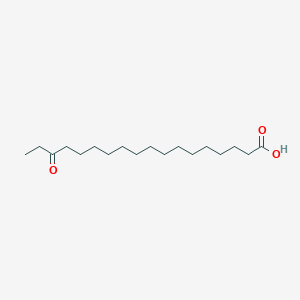

2-Amino-5-iodophenol

説明

Synthesis Analysis

- The synthesis of aminophenols, including compounds similar to 2-amino-5-iodophenol, has been extensively studied. For instance, a method involving the carbonylation of aminophenols with iodoarenes has been developed, showcasing a chemoselective approach (Xu & Alper, 2014).

- Additionally, efficient synthesis methods for 2-aminophenols through Ru-catalyzed C-H mono- and dihydroxylation of anilides have been reported, indicating the versatility in synthesizing such compounds (Yang, Shan, & Rao, 2013).

Molecular Structure Analysis

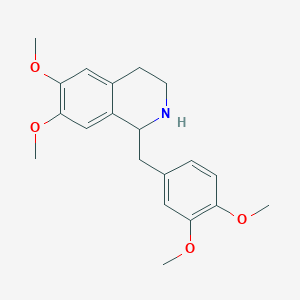

- A study on the crystal structures of aminophenols revealed the presence of major supramolecular synthons based on hydrogen bonding, which is critical in understanding the molecular structure of compounds like 2-amino-5-iodophenol (Vangala et al., 2003).

Chemical Reactions and Properties

- The chemical reactivity of aminophenols, including potential reactions involving iodine substituents, has been explored through studies like the palladium-catalyzed chemoselective carbonylation of aminophenols with iodoarenes (Xu & Alper, 2014).

- The aromatic C-C bond cleavage of the 2-aminophenol unit in an iron complex highlights the potential for diverse chemical reactions involving 2-amino-5-iodophenol (Paul, Banerjee, & Mukherjee, 2017).

Physical Properties Analysis

- The crystal structure of 2-aminophenol, which is structurally related to 2-amino-5-iodophenol, has been determined, providing insights into its physical properties, such as intermolecular hydrogen bonding and molecular geometry (Korp, Bernal, Aven, & Mills, 1981).

Chemical Properties Analysis

- The synthesis and properties of poly(2-aminophenol) materials, which are closely related to 2-amino-5-iodophenol, shed light on the chemical properties such as thermal stability and electrical conductivity of these types of compounds (Rivas, Sánchez, Bernède, & Mollinié, 2002).

科学的研究の応用

Saluretic and Diuretic Activity : 2-Amino-5-iodophenol derivatives, specifically 2-(aminomethyl)-4-(1,1-dimethylethyl)-6-iodophenol, show significant saluretic and diuretic activity. These compounds also possess antihypertensive activity and display topical saluretic and anti-inflammatory activities (Stokker et al., 1980).

Chemiluminescence in Detection of Hydrogen Peroxide and Glucose : Iodophenol blue, related to 2-Amino-5-iodophenol, enhances the chemiluminescence of the luminol-H2O2 system. This property is useful in sensitive detection methods for hydrogen peroxide and glucose, including applications in diluted serum (Yu et al., 2016).

Protein Structure Determination : The incorporation of p-iodo-L-phenylalanine, an analogue of 2-Amino-5-iodophenol, into proteins is used for structure determination in X-ray crystallography. This approach facilitates single-wavelength anomalous dispersion experiments on in-house X-ray sources (Xie et al., 2004).

Noncovalent Interaction Studies : 4-Amino-2-iodophenol, closely related to 2-Amino-5-iodophenol, is used to study the cooperativity among noncovalent interactions in supramolecular assemblies. This research provides insights into the behavior of such compounds in complex chemical systems (Saha & Sastry, 2015).

Antitumor Activity : 2-Amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one, a phenoxazine derivative of 2-Amino-5-iodophenol, shows antitumor activity against human B cell and T cell lymphoblastoid cell lines. It induces a mixed type of cell death, both apoptosis and necrosis (Koshibu-Koizumi et al., 2002).

Fluorescent Organic Probes : The presence of an amino group in compounds like 2-Amino-5-iodophenol is significant for the development of fluorescent organic probes. These probes are used for ultrafast sensing of specific substances in environmental monitoring (Das & Mandal, 2018).

Safety And Hazards

特性

IUPAC Name |

2-amino-5-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO/c7-4-1-2-5(8)6(9)3-4/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXBSMRUIIBNDSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80600906 | |

| Record name | 2-Amino-5-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80600906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-iodophenol | |

CAS RN |

99968-80-6 | |

| Record name | 2-Amino-5-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80600906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-3-carboxy-1-[(3S,4R)-4-hydroxy-3-methyl-1-oxonia-2-azabicyclo[1.1.0]butan-2-yl]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B79430.png)

![5H-[1,3]Thiazolo[4,5-g][1,4]benzothiazin-6(7H)-one](/img/structure/B79441.png)